molecular formula C5H12N2 B145903 (R)-3-Aminopiperidine CAS No. 127294-73-9

(R)-3-Aminopiperidine

Cat. No. B145903
CAS RN: 127294-73-9
M. Wt: 100.16 g/mol
InChI Key: PEUGKEHLRUVPAN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Aminopiperidine, also known as (R)-3-amino-1-piperidinecarboxylic acid, is an important organic compound with a broad range of applications in the fields of chemistry, pharmacology, materials science, and biotechnology. It is a chiral compound, meaning it has two enantiomers, this compound and (S)-3-aminopiperidine, which differ in the arrangement of their atoms. This compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of peptides, proteins, and other biomolecules. Additionally, it is used as a building block in the preparation of functionalized materials, such as metal-organic frameworks (MOFs) and nanomaterials.

Scientific Research Applications

Synthesis and Resolution

(R)-3-Aminopiperidine ((R)-APD) is primarily recognized for its pivotal role as a key intermediate in the synthesis of various pharmaceutical compounds. It has been effectively resolved from its racemic form using specific resolving agents like optically active cyclic phosphoric acids, showcasing an efficient approach for obtaining this compound with high yield and enantiomeric excess. This process is particularly important for the synthesis of antidiabetic drugs such as alogliptin, trelagliptin, and linagliptin (Sun et al., 2021). Additionally, the synthesis of this compound dihydrochloride from Ethyl nipecotate through various chemical processes, including chiral separation and aminolysis, highlights its versatile application in pharmaceutical chemistry (Jiang Jie-yin, 2015).

Crystallography and Noncentrosymmetry

This compound has been utilized in the synthesis of compounds that exhibit unique crystallographic properties. For instance, the use of enantiomerically pure sources of either this compound or (S)-3-aminopiperidine in syntheses leads to crystallographic noncentrosymmetry, a property significant in the development of materials with specific optical activities (Smith et al., 2012).

Asymmetric Hydrogenation

The compound also finds application in asymmetric hydrogenation processes. Notably, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides leverages this compound derivatives to obtain enantioenriched compounds. This process underscores the compound's significance in creating structurally specific and biologically active natural products and pharmaceuticals (Royal et al., 2016).

Ring Expansion and Biological Activity

Methods for synthesizing optically active 3-aminopiperidines, like ring expansion of prolinols, highlight the compound's versatility and potential for generating a wide range of biological activity, depending on nitrogen substituents. This adaptability is crucial in exploring the bioactivity of various structural analogs (Cochi et al., 2012).

Pharmacology and Drug Metabolism

In the realm of pharmacology, this compound derivatives play a significant role. For example, 4-Aminopiperidines, a therapeutic class extensively metabolized by cytochrome P450s, have been studied to understand the molecular interactions critical for their metabolism. This research offers insights into optimizing drug design and metabolism, highlighting the compound's relevance in medicinal chemistry (Sun & Scott, 2011).

properties

IUPAC Name

(3R)-piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGKEHLRUVPAN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349860
Record name (R)-3-AMINOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127294-73-9
Record name (R)-3-AMINOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-piperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminopiperidine
Reactant of Route 2
(R)-3-Aminopiperidine
Reactant of Route 3
(R)-3-Aminopiperidine
Reactant of Route 4
(R)-3-Aminopiperidine
Reactant of Route 5
(R)-3-Aminopiperidine
Reactant of Route 6
(R)-3-Aminopiperidine

Q & A

Q1: What makes (R)-3-Aminopiperidine a valuable building block in drug design, especially for DPP-4 inhibitors?

A1: this compound often features in DPP-4 inhibitors due to its structural similarity to the natural substrate of DPP-4. This similarity allows these drugs to bind potently and selectively to the enzyme's active site. This interaction inhibits DPP-4's activity, preventing the breakdown of incretin hormones like GLP-1, ultimately leading to improved glycemic control. Several marketed drugs, including alogliptin, linagliptin, and trelagliptin, incorporate this compound in their structures, demonstrating its successful application in this field [, , , , ].

Q2: Can you explain the process of resolving this compound from its racemic mixture?

A2: Resolution of this compound from its racemic mixture, which contains both (R) and (S) enantiomers, can be achieved through diastereomeric salt formation. This involves reacting the racemic mixture with an enantiomerically pure resolving agent, such as (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide ((R)-CPA) []. This reaction results in the formation of two diastereomeric salts with different physical properties, allowing for separation using techniques like crystallization. Once separated, the desired this compound can be isolated.

Q3: Have there been any studies investigating how structural modifications to this compound derivatives affect their activity against MATE1?

A3: Yes, research has explored the structure-activity relationships of platinum-acridine anticancer agents containing various linker moieties, including this compound. These studies have shown that the rigidity of the linker plays a role in the compound's interaction with MATE1 (multidrug and toxin extrusion protein 1) []. Specifically, a more rigid linker, similar to that found in derivative 2 of the study, showed a strong correlation between potency and MATE1 expression in cancer cells.

Q4: What synthetic approaches have been used to prepare this compound or its derivatives?

A4: Several methods have been reported for synthesizing this compound or its derivatives:

  • Chiral resolution: Starting from racemic 3-Aminopiperidine, chiral resolution using resolving agents like (R)-CPA can be employed to isolate this compound [].
  • Multi-step synthesis: this compound dihydrochloride can be synthesized from Ethyl nipecotate through a series of reactions, including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection [].
  • Catalytic hydrogenolysis: Starting with a suitably protected precursor (Compound III in the reference), catalytic hydrogenolysis using a palladium catalyst and ammonium formate as a reducing agent can yield this compound [].

Q5: Are there alternative synthetic routes for preparing Linagliptin that involve this compound?

A5: Research has explored more efficient Linagliptin synthesis routes. One approach utilizes a Mitsunobu reaction to create a key intermediate, which then undergoes a substitution reaction with this compound to form another intermediate []. This intermediate is further reacted to yield Linagliptin. This method offers advantages like milder reaction conditions, high selectivity, and improved product quality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.